molecular formula C8H8BrClO B580848 1-Bromo-3-chloro-2-methoxy-4-methylbenzene CAS No. 1226808-61-2

1-Bromo-3-chloro-2-methoxy-4-methylbenzene

Cat. No.: B580848
CAS No.: 1226808-61-2
M. Wt: 235.505
InChI Key: GJOCQLILGIJCOR-UHFFFAOYSA-N
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Description

1-Bromo-3-chloro-2-methoxy-4-methylbenzene is an aromatic compound characterized by the presence of bromine, chlorine, methoxy, and methyl substituents on a benzene ring. This compound is part of the broader class of bromochlorobenzenes, which are mixed aryl halides containing both bromine and chlorine atoms on the benzene ring .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-chloro-2-methoxy-4-methylbenzene can be synthesized through electrophilic substitution reactions. One common method involves the bromination of 3-chlorophenyltrimethylgermanium, which introduces the bromine atom onto the benzene ring .

Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes. These processes may include Friedel-Crafts alkylation to introduce the methyl group, followed by bromination and chlorination steps to add the respective halogens .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-chloro-2-methoxy-4-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Bromo-3-chloro-2-methoxy-4-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action for 1-Bromo-3-chloro-2-methoxy-4-methylbenzene involves its interaction with various molecular targets. The presence of halogen atoms makes it a good candidate for electrophilic aromatic substitution reactions, where it can act as an electrophile or nucleophile depending on the reaction conditions .

Comparison with Similar Compounds

  • 1-Bromo-2-chloro-4-methoxy-3-methylbenzene
  • 1-Bromo-4-chloro-2-methoxy-5-methylbenzene
  • 1-Bromo-2-chlorobenzene
  • 1-Bromo-4-chlorobenzene

Uniqueness: 1-Bromo-3-chloro-2-methoxy-4-methylbenzene is unique due to its specific substitution pattern, which influences its reactivity and applications. The combination of bromine, chlorine, methoxy, and methyl groups provides distinct chemical properties compared to other bromochlorobenzenes .

Properties

IUPAC Name

1-bromo-3-chloro-2-methoxy-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO/c1-5-3-4-6(9)8(11-2)7(5)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOCQLILGIJCOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Br)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80682121
Record name 1-Bromo-3-chloro-2-methoxy-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226808-61-2
Record name 1-Bromo-3-chloro-2-methoxy-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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